N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
This compound features a pyrazole core substituted with a benzo[d]thiazol-2-yl group at the 1-position and a methyl group at the 3-position. The pyrazole is further linked via a carboxamide group to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The benzo[d]thiazole group contributes electron-deficient aromaticity, while the dihydrobenzodioxine enhances solubility and conformational flexibility.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-10-18(24(23-12)20-21-14-4-2-3-5-17(14)28-20)22-19(25)13-6-7-15-16(11-13)27-9-8-26-15/h2-7,10-11H,8-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJPSCRZHMGUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function. This inhibition disrupts the biosynthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to a weakened cell wall and ultimately, the death of the bacterium.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound causes the death of the bacterium. This makes it a potential candidate for the development of new anti-tubercular drugs.
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer research. Its ability to inhibit cyclooxygenase enzymes (COX) positions it as a candidate for therapeutic applications.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 354.45 g/mol. The structure includes a benzothiazole moiety, a pyrazole ring, and a dioxine component, contributing to its diverse biological properties.
The primary mechanism of action involves the inhibition of COX-1 and COX-2 enzymes. These enzymes are crucial in the inflammatory pathway as they catalyze the conversion of arachidonic acid to prostaglandins, mediators of inflammation. Inhibition of these enzymes by the compound leads to reduced prostaglandin synthesis, thereby mitigating inflammation and associated pain .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can effectively decrease inflammatory markers in vitro and in vivo models .
Anticancer Activity
The compound has also demonstrated potential anticancer effects against various cancer cell lines. It induces apoptosis and causes cell cycle arrest in cancer cells, which may be attributed to its structural characteristics that facilitate interaction with cellular targets . Notably, cytotoxicity studies revealed low micromolar potency against several cancer types while maintaining safety profiles against normal cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Assessment : In vitro studies indicated that derivatives of pyrazole compounds similar to this compound showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.39 μM to 3.16 μM .
- Inflammatory Response Modulation : The compound's ability to modulate inflammatory responses was assessed using animal models where it significantly reduced edema and inflammatory cytokines .
- Antiparasitic Activities : Related compounds have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, suggesting broader biological activity beyond anti-inflammatory and anticancer effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and analogs reported in the literature:
Detailed Analysis
Benzo[d]thiazole vs. Benzimidazole Derivatives
The benzimidazole-based inhibitor () replaces the benzo[d]thiazole with a benzimidazole, altering electronic properties. Benzimidazole’s electron-rich nature may reduce binding affinity to targets requiring hydrophobic or π-π stacking interactions compared to the electron-deficient benzo[d]thiazole in the target compound .
Carboxamide vs. Sulfonamide Linkers The target compound’s carboxamide linker (vs. However, sulfonamides generally exhibit better metabolic stability and solubility, as seen in anthrax lethal factor inhibitors .
Pyrazole vs. Thiophene Cores
The pyrazole core in the target compound introduces a planar, aromatic heterocycle with two adjacent nitrogen atoms, contrasting with the thiophene in ’s compounds. Pyrazole’s hydrogen-bonding capability and steric profile could influence selectivity for kinases or proteases .
Dihydrobenzodioxine Modifications The dihydrobenzodioxine moiety in the target compound is shared with N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide ().
Research Findings and Implications
- Activity Against Protein-Protein Interactions (PPIs):
EG00229 () inhibits NRP1/VEGF-A interactions, suggesting that the target compound’s benzo[d]thiazole and carboxamide groups may similarly disrupt PPIs, albeit with modified potency due to pyrazole and dihydrobenzodioxine substitutions . - Enzymatic Inhibition:
Compounds with dihydrobenzodioxine-sulfonamide motifs (e.g., ) show activity against anthrax lethal factor, implying that the target compound’s carboxamide variant might target analogous metalloproteases with altered binding kinetics . - Immunoproteasome Inhibition: The β1i and β5i inhibitory activity of N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide () suggests that the target compound’s benzo[d]thiazole-pyrazole core could enhance immunoproteasome selectivity due to its larger aromatic surface area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
